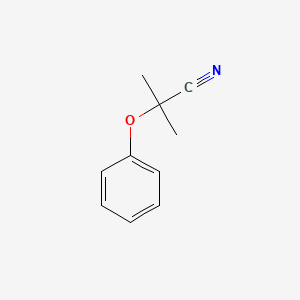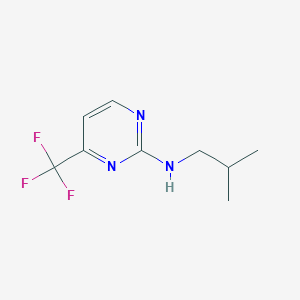
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a carboxylic acid group. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a “click” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Substitution on the Pyridine Ring: The triazole moiety is then introduced to the pyridine ring through nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Dihydrotriazoles and other reduced derivatives.
Substitution: Various substituted pyridine and triazole derivatives.
Aplicaciones Científicas De Investigación
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole moiety can bind to the active sites of enzymes, inhibiting their activity.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid: Similar structure but lacks the methyl group, which can affect its biological activity and chemical reactivity.
6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid: Contains a different triazole isomer, leading to variations in its properties and applications.
Uniqueness
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the triazole ring enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(11-6)13-5-4-10-12-13/h2-5H,1H3,(H,14,15) |
Clave InChI |
QCOCOZHFOVXTJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=O)O)N2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-Fluoro-4-(trifluoromethyl)phenyl]-1h-imidazol-2-amine](/img/structure/B8471979.png)






![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8472032.png)
![[5-chloro-1-(2-methanesulfonyl-ethyl)-1H-indol-2-yl]-methanol](/img/structure/B8472036.png)


![(3,5-dichlorophenyl)methyl 4-[3-(2H-triazol-4-yl)propanoylamino]piperidine-1-carboxylate](/img/structure/B8472056.png)
![6-(4-Piperidinyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8472062.png)
